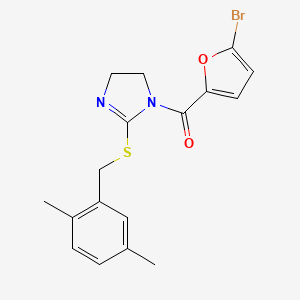
2-氯-1-(9H-呫吨-9-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one is a chemical compound that belongs to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse pharmacological activities
科学研究应用
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Xanthones
are a class of oxygen-containing heterocycles . They are known for their wide range of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The multitude of biological activities found for xanthone derivatives is due to the different substituents at different positions .
Mode of Action
The mode of action of xanthones depends on their specific structure and the biological target they interact with . Without specific information on “2-chloro-1-(9H-xanthen-9-yl)ethan-1-one”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Xanthones can affect various biochemical pathways due to their diverse biological activities . The specific pathways affected by “2-chloro-1-(9H-xanthen-9-yl)ethan-1-one” would depend on its specific biological targets and mode of action.
Result of Action
The molecular and cellular effects of “2-chloro-1-(9H-xanthen-9-yl)ethan-1-one” would depend on its specific targets and mode of action. As mentioned, xanthones in general have a wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one typically involves the reaction of 9H-xanthen-9-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the carbonyl oxygen of the xanthone attacks the carbon of the chloroacetyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: New derivatives with different substituents replacing the chloro group.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
相似化合物的比较
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Similar structure but with a p-tolyl group instead of the xanthone core.
2-(2-Chloro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione: Another xanthone derivative with additional functional groups.
Uniqueness
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one is unique due to its specific xanthone core and chloroethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-chloro-1-(9H-xanthen-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-9-12(17)15-10-5-1-3-7-13(10)18-14-8-4-2-6-11(14)15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNVWSUKPSDCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2E)-BUT-2-EN-1-YL]-9-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2505932.png)


![2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2505938.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)
![(3,5-Dimethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2505940.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)



